N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Regioisomerism Bioassay Screening Target Engagement

N-(1,3-Dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide (CAS 683235-53-2, molecular formula C₁₇H₉N₃O₅S, MW 367.34) is a synthetic small molecule that combines a 1,3-dioxoisoindoline (phthalimide) moiety with a 5-nitrobenzo[b]thiophene-2-carboxamide core via a carboxamide linkage. The 1,3-dioxoisoindoline-5-carboxamide scaffold has been established in the primary literature as a pharmacophore for T-type calcium channel blockade, with optimized derivatives achieving sub-micromolar IC₅₀ values.

Molecular Formula C17H9N3O5S
Molecular Weight 367.34
CAS No. 683235-53-2
Cat. No. B2714203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide
CAS683235-53-2
Molecular FormulaC17H9N3O5S
Molecular Weight367.34
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C(=O)NC2=O
InChIInChI=1S/C17H9N3O5S/c21-15-11-3-1-9(7-12(11)16(22)19-15)18-17(23)14-6-8-5-10(20(24)25)2-4-13(8)26-14/h1-7H,(H,18,23)(H,19,21,22)
InChIKeyIRLRLZFMSVQYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide (CAS 683235-53-2): Compound Identity and Scaffold Context for Procurement Evaluation


N-(1,3-Dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide (CAS 683235-53-2, molecular formula C₁₇H₉N₃O₅S, MW 367.34) is a synthetic small molecule that combines a 1,3-dioxoisoindoline (phthalimide) moiety with a 5-nitrobenzo[b]thiophene-2-carboxamide core via a carboxamide linkage [1]. The 1,3-dioxoisoindoline-5-carboxamide scaffold has been established in the primary literature as a pharmacophore for T-type calcium channel blockade, with optimized derivatives achieving sub-micromolar IC₅₀ values [2]. The compound is commercially available exclusively for non-human research use and has not been advanced into clinical development . Key structural features relevant to selection include the 5-nitro substitution pattern on the benzothiophene ring and the regiospecific attachment (5-yl) of the dioxoisoindoline moiety, both of which distinguish it from closely related positional isomers and analogs.

Why N-(1,3-Dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Scientific users cannot assume functional interchangeability among compounds sharing either the 1,3-dioxoisoindoline-5-carboxamide scaffold or the 5-nitrobenzo[b]thiophene-2-carboxamide core alone, because SAR studies have demonstrated that relatively modest structural perturbations within this chemotype produce substantial shifts in target engagement and potency [1]. For example, within the T-type calcium channel blocker series, the structure-activity relationships reported by Kim et al. (2007) reveal that specific substituents on the dioxoisoindoline amide position drive IC₅₀ values that span orders of magnitude [1]. Furthermore, the regioisomeric position of the dioxoisoindoline attachment (5-yl vs. 4-yl) on the benzothiophene carboxamide represents a binary structural switch—the two isomers, CAS 683235-53-2 and CAS 476309-57-6 respectively, are not functionally equivalent and have been screened against different target panels in PubChem bioassay repositories . Procurement decisions predicated solely on core scaffold similarity risk significant functional divergence.

N-(1,3-Dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide — Quantitative Differentiation Evidence for Procurement Selection


Regioisomeric Differentiation: 5-yl vs. 4-yl Dioxoisoindoline Attachment Defines Distinct Bioassay Profiles

A direct structural comparator exists: N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide (CAS 476309-57-6) differs from the target compound (CAS 683235-53-2) solely in the attachment position of the dioxoisoindoline moiety to the benzothiophene carboxamide (4-yl vs. 5-yl), yet the two isomers have been profiled against completely distinct bioassay panels . The 4-yl isomer has been screened in at least four PubChem-deposited assays including an RMI-FANCM (MM2) interaction inhibitor screen, a GPR151 activator cell-based HTS, and two AlphaScreen-based biochemical HTS campaigns (FBW7 activator and inhibitor screens) . No overlapping assay data exist for the 5-yl isomer, meaning the regioisomeric position fundamentally dictates which screening panels and biological targets are accessible. This binary structural distinction is critical for procurement: ordering the incorrect isomer will direct research toward entirely different biological pathways.

Regioisomerism Bioassay Screening Target Engagement

Scaffold Pharmacological Anchor: 1,3-Dioxoisoindoline-5-Carboxamide Derivatives as Sub-Micromolar T-Type Calcium Channel Blockers

The target compound's 1,3-dioxoisoindoline-5-carboxamide scaffold has been pharmacologically validated by Kim et al. (2007), who designed a focused library based on a pharmacophore model and identified T-type calcium channel blockade as the principal biological activity of this chemotype [1]. The two most active library members, compounds 4d and 4n, achieved IC₅₀ values of 0.93 μM and 0.96 μM respectively against T-type calcium channels [1]. As a comparator baseline, the clinically used T-type calcium channel blocker mibefradil exhibits an IC₅₀ of approximately 1.0–2.5 μM across Cav3.1–Cav3.3 subtypes [2]. The target compound (CAS 683235-53-2) shares the identical 1,3-dioxoisoindoline-5-carboxamide pharmacophore core present in compounds 4d and 4n, differing only in the amide substituent (5-nitrobenzo[b]thiophene-2-carbonyl vs. varied aromatic amides in the Kim library) [1]. While direct T-type channel data for the target compound itself have not been published, the core scaffold establishes a well-characterized pharmacological anchor point that distinguishes it from compounds lacking the dioxoisoindoline-5-carboxamide motif.

T-type calcium channel Cav3.1 Ion channel pharmacology

Electronic and Steric Differentiation via 5-Nitro Substitution on the Benzothiophene Core

The 5-nitro substituent on the benzo[b]thiophene ring imparts distinctive electronic properties that differentiate CAS 683235-53-2 from analogs bearing alternative substituents at this position. The nitro group is a strong electron-withdrawing substituent (Hammett σₚ = +0.78), which polarizes the benzothiophene π-system and modulates the acidity and hydrogen-bonding capacity of the adjacent carboxamide NH [1]. In contrast, the broader class of benzo[b]thiophene-2-carboxamide derivatives explored as urotensin-II receptor antagonists and STING agonists have predominantly employed halogen, alkyl, or unsubstituted variants at the benzothiophene 5-position [2][3]. For instance, the urotensin-II antagonist series reported by Lim et al. utilized 3-bromo substitution on the benzylpiperidine appendage rather than nitro substitution on the benzothiophene core, yielding Kᵢ values in the nanomolar range at the UT receptor [2]. The nitro group's strong electron-withdrawing character (−M and −I effects) is expected to reduce the electron density of the benzothiophene ring, which may alter metabolic stability (resistance to CYP450-mediated oxidation) and modulate π–π stacking interactions with aromatic protein residues compared to non-nitrated or halogenated analogs. No comparative metabolic stability data are available for this exact compound.

Nitroaromatic Electronic effects Structure-activity relationships

PROTAC/Androgen Receptor Degradation Context: 1,3-Dioxoisoindolin-5-yl as a CRBN E3 Ligase Recruitment Motif

The 1,3-dioxoisoindolin-5-yl moiety present in CAS 683235-53-2 has been explicitly utilized in patent EP4186904A1/WO2022019597 as a cereblon (CRBN) E3 ubiquitin ligase recruitment element within PROTAC (PROteolysis TArgeting Chimera) molecules designed for androgen receptor (AR) degradation [1]. The patent describes compounds containing the 1,3-dioxoisoindolin-5-yl group conjugated via piperidine/piperazine linkers to AR-targeting warheads, demonstrating AR-degrading activity for the treatment of prostate cancer and other AR-dependent diseases [1]. In the broader PROTAC landscape, cereblon-recruiting moieties based on phthalimide (1,3-dioxoisoindoline) cores—exemplified by thalidomide, lenalidomide, and pomalidomide—have well-established binding affinities for CRBN, with lenalidomide exhibiting an IC₅₀ of approximately 0.5–1.0 μM in CRBN binding assays [2]. The target compound (CAS 683235-53-2) is distinguished from lenalidomide and thalidomide by its 5-nitrobenzo[b]thiophene-2-carboxamide extension at the 5-amino position, which changes the compound's application from a standalone CRBN modulator to a potential PROTAC building block or intermediate. No quantitative AR degradation data for this specific compound have been published.

PROTAC Androgen receptor Targeted protein degradation

Molecular Property Comparison: Physicochemical Differentiation from the Closest Positional Isomer

While CAS 683235-53-2 and its positional isomer CAS 476309-57-6 share the identical molecular formula (C₁₇H₉N₃O₅S) and molecular weight (367.34 Da), the regioisomeric shift from 5-yl to 4-yl dioxoisoindoline attachment produces distinct InChIKey identifiers (IRLRLZFMSVQYDR-UHFFFAOYSA-N vs. FVHJAVCXENAJOF-UHFFFAOYSA-N respectively), confirming they are structurally distinct chemical entities rather than tautomers or conformational isomers [1]. The 5-yl isomer positions the dioxoisoindoline carboxamide further from the benzothiophene sulfur atom, which may influence molecular shape, dipole moment orientation, and intermolecular hydrogen-bonding geometry. Additionally, the compound has been cataloged with a DrugMapper predicted androgen receptor antagonist profile, though no quantitative binding or functional data accompany this computational prediction [2]. As a research chemical, the compound is available from commercial suppliers with typical purity specifications of ≥95% and is designated exclusively for non-human, non-therapeutic research use .

Physicochemical properties Drug-likeness Molecular descriptors

Optimal Research Application Scenarios for N-(1,3-Dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide Based on Differentiated Evidence


Chemical Biology Tool Compound for T-Type Calcium Channel (Cav3.x) Probe Development Using a Pharmacologically Validated Scaffold

Investigators seeking to expand the SAR landscape of 1,3-dioxoisoindoline-5-carboxamide-based T-type calcium channel blockers can deploy CAS 683235-53-2 as a structurally distinct probe within an established pharmacophore series. The Kim et al. (2007) library established that this scaffold can achieve sub-micromolar Cav3.x blockade (IC₅₀ = 0.93–0.96 μM for optimized analogs 4d/4n), and the 5-nitrobenzo[b]thiophene amide substituent of the target compound introduces an electron-deficient aromatic extension not represented in that original library . Researchers can benchmark novel biological data from this compound against the published SAR trends to identify whether the nitrobenzothiophene substitution enhances or attenuates T-type channel activity relative to the previously explored amide variants. This application scenario is most appropriate for academic ion channel pharmacology groups and screening core facilities with established Cav3.x electrophysiology platforms.

PROTAC Intermediate or Building Block for CRBN-Recruiting Androgen Receptor Degrader Synthesis

The 1,3-dioxoisoindolin-5-yl moiety in CAS 683235-53-2 corresponds to the cereblon (CRBN) E3 ligase recruitment element used in PROTAC molecules described in EP4186904A1/WO2022019597 . Medicinal chemistry teams engaged in targeted protein degradation (TPD) programs can utilize this compound as a synthetic intermediate: the 5-amino position of the dioxoisoindoline ring, already functionalized as the 5-nitrobenzo[b]thiophene-2-carboxamide, provides a distinctive exit vector geometry for linker attachment toward AR-targeting warheads. The 5-nitrobenzothiophene extension alters the trajectory and conformational flexibility of the linker compared to thalidomide- or lenalidomide-based PROTAC designs, potentially influencing ternary complex formation kinetics and degradation efficiency . This scenario is relevant for pharmaceutical R&D and biotech organizations developing next-generation AR degraders for castration-resistant prostate cancer.

Regioisomeric Selectivity Control in Benzo[b]thiophene-2-carboxamide Chemical Library Design

For high-throughput screening (HTS) facilities and compound management groups constructing diversity-oriented screening libraries, the pair of regioisomers CAS 683235-53-2 (5-yl) and CAS 476309-57-6 (4-yl) serve as matched molecular pairs for investigating how dioxoisoindoline attachment position affects biological target engagement . The 4-yl isomer has demonstrated activity across four distinct bioassay panels (RMI-FANCM interaction, GPR151, FBW7 activation/inhibition), while the 5-yl isomer remains uncharacterized in these assays . Including both isomers in a screening deck enables direct comparative analysis and can reveal regioisomer-specific hit profiles. Additionally, the 5-nitro group provides a convenient spectroscopic handle (UV-Vis absorbance at ~320–350 nm characteristic of nitroaromatics) for compound quantification and purity assessment in HTS workflows.

Electron-Deficient Benzothiophene Probe for Metabolic Stability and CYP450 Interaction Studies

The combination of the 5-nitro substituent (strong electron-withdrawing group, Hammett σₚ = +0.78) with the benzothiophene-2-carboxamide core creates an electron-deficient aromatic system that may exhibit altered oxidative metabolism compared to electron-rich or halogenated benzothiophene analogs . Drug metabolism and pharmacokinetics (DMPK) groups can employ this compound as a tool to study how nitroaromatic substitution influences CYP450-mediated oxidation rates, glutathione conjugation potential, and nitroreductase susceptibility within the benzothiophene chemical series. Comparative metabolic stability assays against the 5-unsubstituted or 5-halogenated benzothiophene-2-carboxamide analogs would directly quantify the impact of the 5-nitro group on in vitro hepatic microsomal half-life and intrinsic clearance.

Quote Request

Request a Quote for N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.